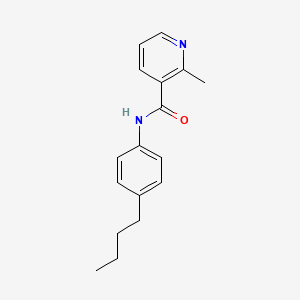![molecular formula C13H21N5 B6963772 1-(1,3-dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6963772.png)
1-(1,3-dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is a complex organic compound featuring both pyrazole and imidazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting from acetylacetone and hydrazine hydrate, the pyrazole ring is formed through a cyclization reaction.
Methylation: The pyrazole ring undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imidazole Ring: The imidazole ring is synthesized from glyoxal, ammonia, and formaldehyde.
Coupling Reaction: The final step involves coupling the methylated pyrazole with the imidazole derivative using a suitable linker, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,3-Dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole or imidazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its role in enzyme inhibition, particularly in the modulation of enzymes involved in metabolic pathways.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as enzyme inhibitors or catalysts.
Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes, thereby modulating biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
- 1-(1,3-Dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]methanamine
- 1-(1,3-Dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]propanamine
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain linking the pyrazole and imidazole rings.
- Unique Properties: 1-(1,3-Dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine is unique due to its specific alkyl chain length, which can influence its binding affinity and specificity towards molecular targets.
Eigenschaften
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-9(12-8-18(5)16-10(12)2)15-11(3)13-14-6-7-17(13)4/h6-9,11,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRPHXHNAMUKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(C)C2=NC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-methoxyphenyl)cyclopropyl]-2-morpholin-4-ylacetamide](/img/structure/B6963695.png)
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B6963698.png)
![N-[[1-(4-ethylpyridine-2-carbonyl)piperidin-3-yl]methyl]butanamide](/img/structure/B6963701.png)
![2-Tert-butylsulfonyl-1-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone](/img/structure/B6963720.png)
![4-fluoro-N-[3-(4-methoxy-4-methylpiperidin-1-yl)-3-oxopropyl]benzamide](/img/structure/B6963721.png)
![1-(2-methoxyethyl)-N-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6963733.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1H-benzimidazol-5-yl)methanone](/img/structure/B6963744.png)
![1-(1-methylimidazol-2-yl)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]ethanamine](/img/structure/B6963749.png)
![[4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B6963751.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-4-ylpropan-1-amine](/img/structure/B6963760.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-pyridin-2-ylbutan-1-amine](/img/structure/B6963769.png)
![1-(2-fluoro-4,5-dimethoxyphenyl)-N-[1-(1-methylimidazol-2-yl)ethyl]ethanamine](/img/structure/B6963776.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B6963780.png)

